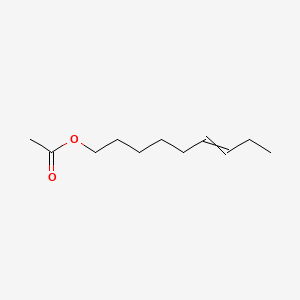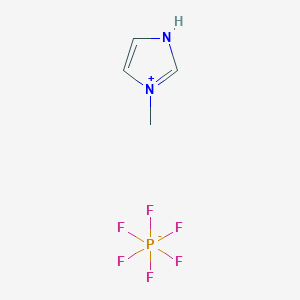![molecular formula C48H36BN9 B12519608 Tris[4-[bis(2-pyridyl)amino]phenyl]borane CAS No. 820260-72-8](/img/structure/B12519608.png)
Tris[4-[bis(2-pyridyl)amino]phenyl]borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4-[bis(2-pyridyl)amino]phenyl]borane is a complex organoboron compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three bis(2-pyridyl)amino groups attached to a central borane core. The presence of pyridyl groups imparts unique electronic properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-[bis(2-pyridyl)amino]phenyl]borane typically involves the reaction of boron trihalides with bis(2-pyridyl)amine derivatives. A common method includes the use of boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Palladium or nickel catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .
Aplicaciones Científicas De Investigación
Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .
Comparación Con Compuestos Similares
Tris(2-pyridylmethyl)amine: Similar in structure but with different electronic properties due to the presence of methyl groups.
Tris(4-(pyridin-4-yl)phenyl)amine: Another related compound with variations in the positioning of pyridyl groups.
Uniqueness: Tris[4-[bis(2-pyridyl)amino]phenyl]borane stands out due to its unique combination of pyridyl groups and borane core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and stability .
Propiedades
Número CAS |
820260-72-8 |
|---|---|
Fórmula molecular |
C48H36BN9 |
Peso molecular |
749.7 g/mol |
Nombre IUPAC |
N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H |
Clave InChI |
CBQVOMOYBBZRER-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)
![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
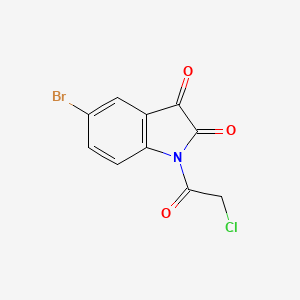
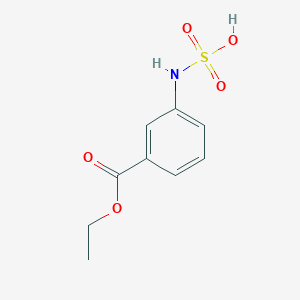
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)
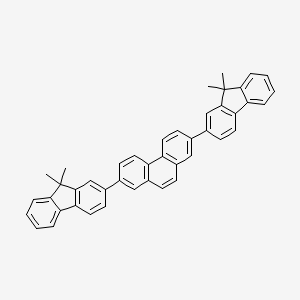
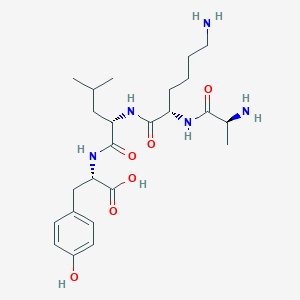
![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
